molecular formula C16H10ClNO2 B086639 2-Anilino-3-chloro-1,4-naphthoquinone CAS No. 1090-16-0

2-Anilino-3-chloro-1,4-naphthoquinone

Cat. No. B086639
CAS RN: 1090-16-0
M. Wt: 283.71 g/mol
InChI Key: CIWCIDRTACZSAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Anilino-3-chloro-1,4-naphthoquinone involves thermolysis of 2-azido-3-(R-anilino)-1,4-naphthoquinones, where substituents on the aniline ring influence the reaction outcome, leading to products like phenazine or 2-amino-3-(R-anilino)-1,4-naphthoquinone under specific conditions (Loredo-Carrillo et al., 2020). Moreover, novel derivatives have been synthesized with various substituents, showcasing the versatility of the chemical framework (Leyva et al., 2015).

Molecular Structure Analysis

The molecular structure of 2-Anilino-3-chloro-1,4-naphthoquinone derivatives has been extensively analyzed, revealing dimorphic forms and distinct spectroscopic features (Matsunaga et al., 1977). These structural insights are crucial for understanding the compound's reactivity and interactions.

Chemical Reactions and Properties

The compound undergoes various chemical reactions, including photochemical 2+2 cycloaddition with alkenes, leading to novel cyclobutane derivatives (Naito et al., 1984). Its reactivity is influenced by its naphthoquinone core, facilitating diverse chemical transformations.

Physical Properties Analysis

Physical properties, such as dimorphism and vibrational spectra, have been studied, highlighting the compound's unique characteristics. These properties are influenced by substituents on the phenyl ring, affecting its vibrational bands and color (Matsunaga et al., 1977).

Chemical Properties Analysis

The chemical properties of 2-Anilino-3-chloro-1,4-naphthoquinone derivatives have been explored through spectroscopic and theoretical studies. These investigations provide insights into the electronic structure and reactivity of the compound and its derivatives (Dias et al., 2023).

Scientific Research Applications

1. Antifungal Activity

  • Application Summary: 2-Anilino-1,4-naphthoquinone derivatives have been associated with antifungal activity, particularly against Candida albicans, a fungus that can cause mild to fatal infections .
  • Methods of Application: The synthesis involved a mixture of 2,3-dichloro-1,4-naphthoquinone and several equivalents of the corresponding aniline in methanol, stirred and refluxed for several hours .
  • Results: The inhibition of the fungus conversion from cellular yeast to filamentous form by several anilino-, dianilino-, phenoxy-, and diphenoxy-1,4-naphthoquinones was investigated .

2. Antibacterial and Antifungal Activities

  • Application Summary: A series of 50 naphthoquinone derivatives was synthesized and evaluated for antibacterial and antifungal activity against several microorganisms .
  • Methods of Application: The synthesis of 1,4-naphthoquinone derivatives is of great interest since these compounds exhibit strong action as antimalarial, antibacterial, antifungal and anticancer agents .
  • Results: Halogen derivatives of 1,4-naphthoquinone presented strong activity, e.g., 2-bromo-5-hydroxy-1,4-naphthoquinone, which exhibited inhibition at an MIC of 16 µg/mL in S. aureus, and 2-chloro-5,8-dihydroxy-1,4-naphthoquinone, with an MIC of 2 µg/mL in C. krusei .

3. Electrochemical Energy Storage

  • Application Summary: 2-Amino-3-chloro-1,4-naphthoquinone has been used for the covalent modification of graphene nanosheets for efficient electrochemical energy storage .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The specific results or outcomes obtained were not detailed in the source .

4. Antitubercular Activity

  • Application Summary: 1,4-Naphthoquinones, possessing a substituent like an anilino, phenoxy or arylthio group in the two position, have been the subject of intensive research. Many of them find use in a variety of medicinal and biological applications, such as antituberculars .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The specific results or outcomes obtained were not detailed in the source .

5. Antimalarial Activity

  • Application Summary: 1,4-Naphthoquinones, possessing a substituent like an anilino, phenoxy or arylthio group in the two position, have been associated with antimalarial activity .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The specific results or outcomes obtained were not detailed in the source .

6. Antibacterial Activity

  • Application Summary: This comprehensive review aims to present the obtention of several nitrogen NQ derivatives reported in the literature as potential antibacterial agents, along with their preclinical evaluations and the proposed biological mechanisms induced by NQs .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The specific results or outcomes obtained were not detailed in the source .

7. Solid-State Fluorescence Material

  • Application Summary: This compound can be used as a solid-state fluorescence material .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The specific results or outcomes obtained were not detailed in the source .

8. Nucleophilic Process

  • Application Summary: 2-(Phenylamino)-1,4-naphthoquinone derivatives can be obtained through a nucleophilic process reacting an aniline with NQ .
  • Methods of Application: In solution, it involves a Michael-addition mechanism in an oxygen atmosphere .
  • Results: The specific results or outcomes obtained were not detailed in the source .

9. Green and Renewable Organic Redox Molecules

  • Application Summary: Green and renewable organic redox molecules are greatly advantageous over conventional inorganic intercalation electrode materials in terms of electrochemical reversibility and cycling stability .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

The safety and hazards of 2-Anilino-3-chloro-1,4-naphthoquinone are not well-documented in the literature. It is recommended to handle this compound with appropriate safety measures .

Future Directions

Future research on 2-Anilino-3-chloro-1,4-naphthoquinone could focus on its potential applications in treating cancer and multidrug-resistant bacteria . Its use in efficient electrochemical energy storage has also been suggested .

properties

IUPAC Name

2-anilino-3-chloronaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO2/c17-13-14(18-10-6-2-1-3-7-10)16(20)12-9-5-4-8-11(12)15(13)19/h1-9,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWCIDRTACZSAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40148793
Record name 1,4-Naphthoquinone, 2-anilino-3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40148793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Anilino-3-chloro-1,4-naphthoquinone

CAS RN

1090-16-0
Record name 2-Anilino-3-chloro-1,4-naphthoquinone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Naphthoquinone, 2-anilino-3-chloro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC4285
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Naphthoquinone, 2-anilino-3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40148793
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
Y Matsunaga, N Miyajima, A Togashi - Bulletin of the Chemical Society …, 1977 - journal.csj.jp
Dimorphic forms were isolated for over ten derivatives of 2-anilino-1,4-naphthoquinone, 2-anilino-3-chloro-1,4-naphthoquinone, and 2-anilino-3-bromo-1,4-naphthoquinone carrying …
Number of citations: 10 www.journal.csj.jp
E Leyva, LI López, RFG de la Cruz… - Research on Chemical …, 2017 - Springer
Several synthetic and natural naphthoquinone derivatives have been associated with antifungal activity. Candida albicans is a fungus that is known to exist in the normal human flora, …
Number of citations: 18 link.springer.com
E Leyva, KM Baines, CG Espinosa-González… - Tetrahedron letters, 2015 - Elsevier
Several novel 2-(fluoroanilino)-3-(2,4-dinitroanilino) derivatives of 1,4-naphthoquinone have been synthesized in good to excellent yields. First, 2-chloro-3-(2,4-dinitroanilino)-1,4-…
Number of citations: 7 www.sciencedirect.com
RF Silver, HL Holmes - Canadian Journal of Chemistry, 1968 - cdnsciencepub.com
A series of 107 1,4-naphthoquinones and related products has been synthesized to study their mode of action in bacterial growth inhibition. The in vitro reactions of a number of these …
Number of citations: 62 cdnsciencepub.com
MF Sartori - Chemical Reviews, 1963 - ACS Publications
Most of the early work on the reactivity of the halogen atoms of 2, 3-dihalo-l, 4-naphthoquinone deals with the formation of mono and disubstituted com-pounds by replacement of one or …
Number of citations: 63 pubs.acs.org
E Leyva, SE Loredo-Carrillo… - … Sustainable Process for …, 2020 - books.google.com
1. Summary Nitrogen-containing quinone derivatives are extremely important compounds because of their abundance in several natural and synthetic organic compounds with …
Number of citations: 3 books.google.com
S Leyva - Tetrahedron Letters, 2015 - academia.edu
Several novel 2-(fluoroanilino)-3-(2, 4-dinitroanilino) derivatives of 1, 4-naphthoquinone have been synthesized in good to excellent yields. First, 2-chloro-3-(2, 4-dinitroanilino)-1, 4-…
Number of citations: 0 www.academia.edu
E Leyva, SE Loredo-Carrillo, LI López - Green Sustainable Process for …, 2021 - Elsevier
Anilino and indolo quinones have emerged as important structural motifs and medicinal targets since they are often crucial for expression of interesting biological properties. The …
Number of citations: 2 www.sciencedirect.com
CGS Lima, AS de Souza, FP Pauli… - Current Organic …, 2021 - ingentaconnect.com
1,4-Naphthoquinones are a group of natural and synthetic substances that participate in various biochemical functions in most plants and animals, being involved in energy production, …
Number of citations: 2 www.ingentaconnect.com
XL Wang, XF Zheng, L Wang, J Reiner, WL Xie… - …, 2007 - thieme-connect.com
A general method for the synthesis of 2, 3-diamino-1, 4-naphthoquinone derivatives via the palladium-catalyzed coupling of 2-amino-3-chloro-1, 4-naphthoquinones with amines is …
Number of citations: 19 www.thieme-connect.com

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